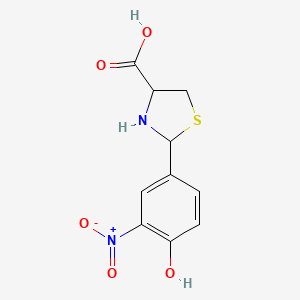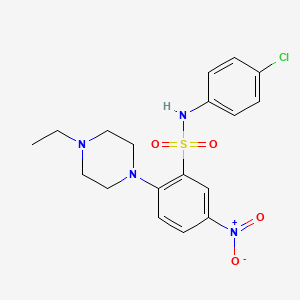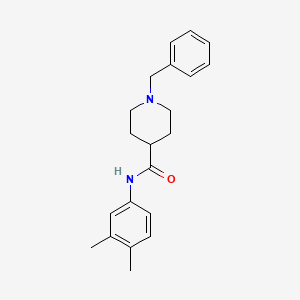
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring substituted with a hydroxy-nitrophenyl group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid typically involves the following steps:
Formation of the Thiazolidine Ring: This can be achieved by reacting cysteine or its derivatives with aldehydes or ketones under acidic conditions to form the thiazolidine ring.
Nitration and Hydroxylation: The phenyl ring is nitrated and hydroxylated to introduce the nitro and hydroxy groups. This step often involves the use of nitric acid and sulfuric acid for nitration, followed by hydroxylation using appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysis, and green chemistry principles.
化学反応の分析
Types of Reactions
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or sodium dithionite.
Substitution: The hydroxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a catalyst, sodium dithionite, or other reducing agents.
Substitution: Alkyl halides, acyl chlorides, or other electrophiles in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
科学的研究の応用
Chemistry
In chemistry, 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further chemical modifications, making it a versatile intermediate.
Biology
In biological research, this compound can be used to study enzyme interactions, particularly those involving thiazolidine rings. It may also serve as a model compound for studying the effects of nitro and hydroxy groups on biological activity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties. The presence of the thiazolidine ring and nitro group can impart biological activity, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique structure may impart desirable properties to polymers or other materials.
作用機序
The mechanism of action of 2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The thiazolidine ring can mimic natural substrates of certain enzymes, while the nitro and hydroxy groups can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
2-(4-hydroxy-3-nitrophenyl)acetic acid: Similar in structure but lacks the thiazolidine ring.
4-hydroxy-3-nitrophenylacetic acid: Another related compound with a different substitution pattern on the phenyl ring.
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxamide: Similar but with an amide group instead of a carboxylic acid.
Uniqueness
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid is unique due to the combination of its functional groups and the thiazolidine ring
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
2-(4-hydroxy-3-nitrophenyl)-1,3-thiazolidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O5S/c13-8-2-1-5(3-7(8)12(16)17)9-11-6(4-18-9)10(14)15/h1-3,6,9,11,13H,4H2,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTBIMRPVIAQET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC(=C(C=C2)O)[N+](=O)[O-])C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>40.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24801749 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5175654.png)
![N-(2,5-dimethoxyphenyl)-2-[(2,4-dimethylphenyl)sulfonyl]hydrazinecarboxamide](/img/structure/B5175655.png)
![4-chloro-N-[4-(cyanomethyl)phenyl]-2-fluorobenzamide](/img/structure/B5175659.png)
![8-[2-(4-methylphenoxy)butanoyl]-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5175661.png)
![N-[3-[(3-butoxybenzoyl)amino]phenyl]-2-chlorobenzamide](/img/structure/B5175669.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B5175674.png)


![(5Z)-1-(3,4-dichlorophenyl)-5-[[3-[(4-methylphenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B5175722.png)
![5-methyl-11-thia-3,6,7,9-tetrazatetracyclo[8.7.0.02,7.012,17]heptadeca-1,5,9,12(17)-tetraene-4,8-dione](/img/structure/B5175729.png)

![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-2-pyridinylbutanamide](/img/structure/B5175736.png)
![methyl 6-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-methyl-5-oxo-5,6-dihydro-1,6-naphthyridine-3-carboxylate](/img/structure/B5175750.png)
![8-(allylthio)-7-[3-(4-chlorophenoxy)-2-hydroxypropyl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5175752.png)
